Diphenoxylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Studying Intestinal Motility and Opioid Signaling:

Diphenoxylate hydrochloride belongs to a class of drugs known as opioid agonists. These drugs mimic the effects of natural opioids in the body, including slowing down intestinal motility. Researchers can leverage this property to investigate various aspects of the digestive system []. For instance, studies might involve administering diphenoxylate hydrochloride to animal models to observe its effects on gut transit time, intestinal muscle contractions, or secretory processes within the gut. This can provide valuable insights into how the opioid system regulates gut functions [].

Furthermore, diphenoxylate hydrochloride's interaction with opioid receptors can be used to explore the role of these receptors in various physiological processes beyond digestion. For example, researchers might investigate the effects of diphenoxylate hydrochloride on pain perception, cough suppression, or reward pathways in the brain, all of which involve opioid signaling [].

Investigating Drug Interactions and Metabolism:

Diphenoxylate hydrochloride undergoes a unique metabolic process within the body. It gets converted into loperamide, the active antidiarrheal component, by enzymes in the gut wall []. Researchers can utilize this metabolic pathway to study drug interactions and enzyme activity. For instance, studies might investigate how other medications affect the conversion of diphenoxylate hydrochloride to loperamide, potentially leading to altered therapeutic effects [].

Additionally, diphenoxylate hydrochloride's metabolism can be used as a probe to study the function of specific enzymes in the gut. By measuring the conversion rate of diphenoxylate hydrochloride to loperamide, researchers can gain insights into the activity of these enzymes and their potential role in drug metabolism and intestinal health [].

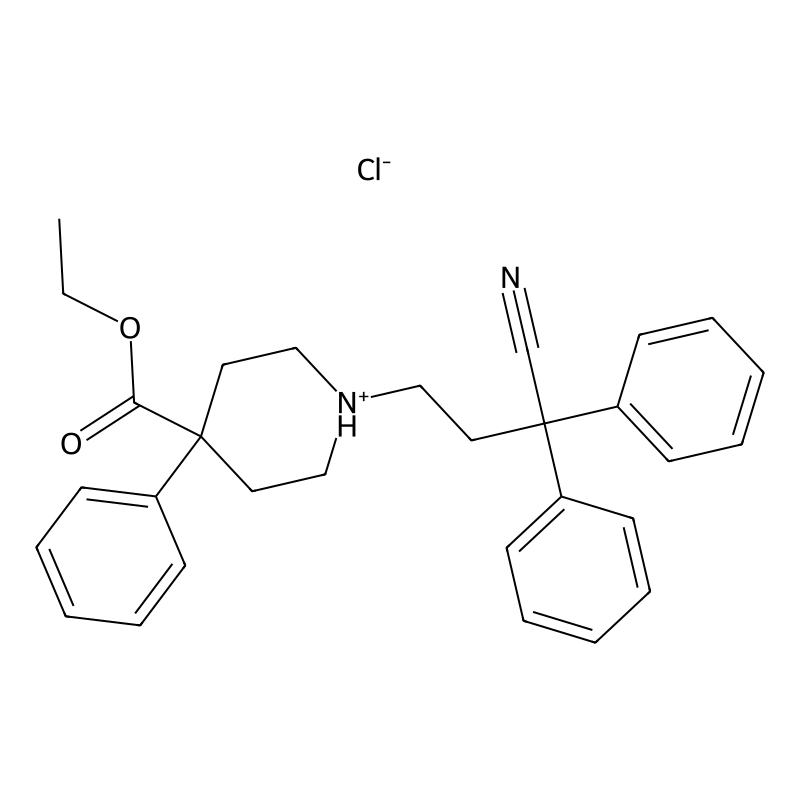

Diphenoxylate hydrochloride is a synthetic opioid derivative primarily used as an antidiarrheal agent. Its chemical structure is represented by the formula . Diphenoxylate acts on the gastrointestinal tract by stimulating mu-opioid receptors, leading to decreased peristalsis and increased sphincter tone, which effectively reduces bowel motility and fluid secretion in the intestines . It is often combined with atropine sulfate to discourage misuse due to its potential for addiction at higher doses .

Diphenoxylate hydrochloride works by slowing down the movement of the intestines. It acts on opioid receptors in the gut wall, similar to how opioid pain medications work. However, due to the presence of atropine (often combined with diphenoxylate), its effects on the central nervous system are minimal []. By slowing down gut motility, diphenoxylate allows more time for fluids to be reabsorbed from the intestines, reducing diarrhea [].

- Toxicity: At high doses, diphenoxylate can cause opioid-like side effects such as drowsiness, constipation, and respiratory depression [].

- Addiction: There is a risk of addiction with prolonged use, especially in individuals with a history of substance abuse [].

- Drug interactions: Diphenoxylate hydrochloride can interact with other medications, including some antidepressants and pain medications [].

Data and Case Studies

Several studies have investigated the efficacy and safety of diphenoxylate hydrochloride for treating diarrhea.

- A study published in Digestive Diseases and Sciences found that diphenoxylate-atropine (a combination product) was effective in reducing the frequency of bowel movements in patients with acute diarrhea.

- However, a case study reported in The American Journal of Gastroenterology highlighted the potential for addiction and misuse of diphenoxylate hydrochloride.

Diphenoxylate hydrochloride undergoes extensive metabolism in the liver, primarily through ester hydrolysis, resulting in its active metabolite, diphenoxylic acid (difenoxine). This metabolite retains antidiarrheal properties and contributes to the drug's therapeutic effects. The metabolic pathway can be summarized as follows:

- Ester Hydrolysis: Diphenoxylate → Diphenoxylic Acid

- Conjugation: Diphenoxylic acid may undergo glucuronidation for excretion.

The elimination half-life of diphenoxylic acid is approximately 12 to 14 hours .

Diphenoxylate functions as an opioid receptor agonist, primarily targeting mu-receptors in the enteric nervous system. This action inhibits acetylcholine release, reducing gastrointestinal motility and secretory activity. The drug enhances segmentation contractions, allowing for prolonged contact between intestinal contents and the mucosal surface, which aids in fluid absorption . While it lacks significant analgesic effects at therapeutic doses, higher doses can lead to central nervous system effects such as euphoria or sedation .

The synthesis of diphenoxylate typically involves several key steps:

- Formation of Isonipecotic Acid: Starting from available precursors, isonipecotic acid derivatives are synthesized.

- Alkylation: The introduction of a cyano group followed by alkylation with phenyl groups.

- Esterification: Finally, converting the resulting compound into diphenoxylate hydrochloride through esterification and subsequent hydrochloride salt formation.

These methods ensure high yields and purity of the final product suitable for pharmaceutical applications .

Diphenoxylate hydrochloride is primarily indicated for:

- Management of Diarrhea: It is effective in treating both acute and chronic diarrhea.

- Adjunctive Therapy: Often used alongside fluid and electrolyte replacement therapies.

- Controlled Substance: Classified as a Schedule V controlled substance due to its potential for abuse at high doses .

Diphenoxylate can interact with various medications, enhancing their sedative effects. Notable interactions include:

- Central Nervous System Depressants: Such as barbiturates, benzodiazepines, and alcohol.

- Monoamine Oxidase Inhibitors: Co-administration may lead to hypertensive crises due to structural similarities with meperidine hydrochloride.

- Anticholinergic Agents: Atropine is used in combination to limit misuse but can produce adverse effects like dry mouth and tachycardia when overdosed .

Adverse reactions may also include respiratory depression, particularly in children and patients with compromised respiratory function .

Several compounds share structural or functional similarities with diphenoxylate hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound | Primary Use | Mechanism of Action | Unique Features |

|---|---|---|---|

| Loperamide | Antidiarrheal | Opioid receptor agonist | Does not cross the blood-brain barrier significantly; lower abuse potential. |

| Meperidine | Analgesic | Opioid receptor agonist | Stronger analgesic properties; higher potential for addiction. |

| Difenoxin | Antidiarrheal | Opioid receptor agonist | Active metabolite of diphenoxylate; similar efficacy but different pharmacokinetics. |

| Codeine | Analgesic/Antitussive | Opioid receptor agonist | Primarily used for pain relief; has significant CNS effects at therapeutic doses. |

Diphenoxylate's unique profile lies in its specific application for diarrhea management without significant analgesic effects at therapeutic doses, distinguishing it from other opioids like meperidine and codeine .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H300 (56.52%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (43.48%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (41.3%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H317 (42.39%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H330 (97.83%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H334 (42.39%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Wang YB, Ling J, Zhang WZ, Li G, Qiu W, Zheng JH, Zhao XH. Effect of bisacodyl on rats with slow transit constipation. Braz J Med Biol Res. 2018;51(7):e7372. doi: 10.1590/1414-431x20187372. Epub 2018 May 28. PubMed PMID: 29846410; PubMed Central PMCID: PMC5995042.

3: Zhai X, Lin D, Zhao Y, Yang X. Bacterial Cellulose Relieves Diphenoxylate-Induced Constipation in Rats. J Agric Food Chem. 2018 Apr 25;66(16):4106-4117. doi: 10.1021/acs.jafc.8b00385. Epub 2018 Apr 16. PubMed PMID: 29627986.

4: Jiang F, Zhou JY, Wu J, Tian F, Zhu XX, Zhu CL, Yang BL, Chen YG. Yangyin Runchang Decoction Improves Intestinal Motility in Mice with Atropine/Diphenoxylate-Induced Slow-Transit Constipation. Evid Based Complement Alternat Med. 2017;2017:4249016. doi: 10.1155/2017/4249016. Epub 2017 Dec 18. PubMed PMID: 29403536; PubMed Central PMCID: PMC5748317.

5: Tan P, Zhang HZ, Zhang DK, Wu SN, Niu M, Wang JB, Xiao XH. [Quality evaluation of rhubarb dispensing granules based on multi-component simultaneous quantitative analysis and bioassay]. Zhongguo Zhong Yao Za Zhi. 2017 Jul;42(14):2683-2690. doi: 10.19540/j.cnki.cjcmm.2017.0118. Chinese. PubMed PMID: 29098822.

6: Gao F, Sheng HM, Zhang TN, Wu SB, Cao J, Zhou MQ. [Effect of Manual Acupuncture Stimulation of Single Acupoint or Acupoints Combination on Intestinal Movement in Slow Transit Constipation Mice]. Zhen Ci Yan Jiu. 2017 Feb 25;42(1):62-6. Chinese. PubMed PMID: 29072000.

7: Gawron AJ, Bielefeldt K. Risk of Pancreatitis Following Treatment of Irritable Bowel Syndrome With Eluxadoline. Clin Gastroenterol Hepatol. 2018 Mar;16(3):378-384.e2. doi: 10.1016/j.cgh.2017.08.006. Epub 2017 Aug 10. PubMed PMID: 28804032.

8: Euwema MS, Swanson TJ. Toxicity, Deadly Single Dose Agents. 2017 Oct 6. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK441849/ PubMed PMID: 28722879.

9: Luo D, Qu C, Zhang Z, Xie J, Xu L, Yang H, Li C, Lin G, Wang H, Su Z. Granularity and Laxative Effect of Ultrafine Powder of Dendrobium officinale. J Med Food. 2017 Feb;20(2):180-188. doi: 10.1089/jmf.2016.3827. PubMed PMID: 28146409.

10: Ling J, Zhang W, Xu B, Qiu W, Wang Y. [Experimental study of Bisacodyl in the treatment of slow transit constipation model rats]. Zhonghua Wei Chang Wai Ke Za Zhi. 2016 Dec 25;19(12):1365-1369. Chinese. PubMed PMID: 28000192.

11: Zhu F, Xu S, Zhang Y, Chen F, Ji J, Xie G. Total Glucosides of Paeony Promote Intestinal Motility in Slow Transit Constipation Rats through Amelioration of Interstitial Cells of Cajal. PLoS One. 2016 Aug 1;11(8):e0160398. doi: 10.1371/journal.pone.0160398. eCollection 2016. PubMed PMID: 27478893; PubMed Central PMCID: PMC4968804.

12: Tang D, Li P, Guo L, Xu Y, Gao X, Deng J, Huang J, Huang G, Wu H, Yue Y, Lu C. The prevalences of and association between nonmedical prescription opioid use and poor sleep among Chinese high school students. Sci Rep. 2016 Jul 28;6:30411. doi: 10.1038/srep30411. PubMed PMID: 27467181; PubMed Central PMCID: PMC4964657.

13: Schaefer ES, Baik C. Proactive management strategies for potential gastrointestinal adverse reactions with ceritinib in patients with advanced ALK-positive non-small-cell lung cancer. Cancer Manag Res. 2016 Mar 24;8:33-8. doi: 10.2147/CMAR.S96471. eCollection 2016. PubMed PMID: 27069372; PubMed Central PMCID: PMC4818057.

14: Geng P, Cai J, Wang S, Yang S, Liu Z, Lin Y, Wen C, Wang X, Zhou Y, Zhang M. Effect of diphenoxylate on CYP450 isoforms activity in rats. Int J Clin Exp Med. 2015 Oct 15;8(10):18800-6. eCollection 2015. PubMed PMID: 26770498; PubMed Central PMCID: PMC4694398.

15: Li S, Wang L, Jiang J, Tang P, Wang Q, Wu D, Li H. Investigations of bisacodyl with modified β-cyclodextrins: Characterization, molecular modeling, and effect of PEG. Carbohydr Polym. 2015 Dec 10;134:82-91. doi: 10.1016/j.carbpol.2015.07.074. Epub 2015 Jul 26. PubMed PMID: 26428103.

16: Bland BH, Bland CE, MacIver MB. Median raphe stimulation-induced motor inhibition concurrent with suppression of type 1 and type 2 hippocampal theta. Hippocampus. 2016 Mar;26(3):289-300. doi: 10.1002/hipo.22521. Epub 2015 Oct 1. PubMed PMID: 26314691.

17: Dadu R, Hu MI, Cleeland C, Busaidy NL, Habra M, Waguespack SG, Sherman SI, Ying A, Fox P, Cabanillas ME. Efficacy of the Natural Clay, Calcium Aluminosilicate Anti-Diarrheal, in Reducing Medullary Thyroid Cancer-Related Diarrhea and Its Effects on Quality of Life: A Pilot Study. Thyroid. 2015 Oct;25(10):1085-90. doi: 10.1089/thy.2015.0166. Epub 2015 Aug 20. PubMed PMID: 26200040; PubMed Central PMCID: PMC4589264.

18: Berry AC, Nakshabendi R, Abidali H, Johnson C, Dholaria K, Avalos DJ, Baltz AC. Collagenous colitis with mucosal ulcerations in a patient without nonsteroidal anti-inflammatory drug or lansoprazole use. Ann Gastroenterol. 2015 Jul-Sep;28(3):410-411. PubMed PMID: 26130218; PubMed Central PMCID: PMC4480181.

19: Demiral S, Beyzadeoglu M, Sager O, Dincoglan F, Uysal B, Gamsiz H, Akin M, Turker T. Evaluation of transforming growth factor-β2 for radiation-induced diarrhea after pelvic radiotherapy. Tumori. 2015 Sep-Oct;101(5):474-7. doi: 10.5301/tj.5000328. Epub 2015 May 12. PubMed PMID: 25983098.

20: Brown R, Howard R, Candy B, Sampson EL. Opioids for agitation in dementia. Cochrane Database Syst Rev. 2015 May 14;(5):CD009705. doi: 10.1002/14651858.CD009705.pub2. Review. PubMed PMID: 25972091.